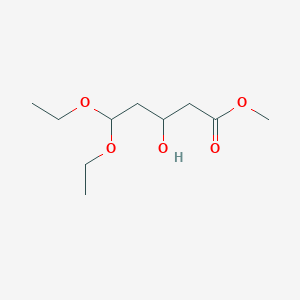

Methyl 5,5-diethoxy-3-hydroxypentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5,5-diethoxy-3-hydroxypentanoate is an organic compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . It is a derivative of pentanoic acid and is characterized by the presence of two ethoxy groups and a hydroxyl group on the pentanoate backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-diethoxy-3-hydroxypentanoate typically involves the esterification of 5,5-diethoxy-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-diethoxy-3-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5-diethoxy-3-oxopentanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, 5,5-diethoxy-3-hydroxypentanol.

Substitution: The ethoxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Acidic or basic catalysts can facilitate the substitution reactions.

Major Products Formed

Oxidation: 5,5-diethoxy-3-oxopentanoate

Reduction: 5,5-diethoxy-3-hydroxypentanol

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5,5-diethoxy-3-hydroxypentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,5-diethoxy-3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Methyl 5,5-diethoxy-3-hydroxypentanoate can be compared with other similar compounds such as:

Methyl 3-hydroxypentanoate: Lacks the ethoxy groups, resulting in different reactivity and applications.

Pentanoic acid, 5,5-diethoxy-3-hydroxy-, methyl ester: Another name for the same compound, highlighting its structural features.

The presence of the ethoxy groups in this compound makes it unique and imparts specific chemical properties that are not observed in its analogs .

Biological Activity

Methyl 5,5-diethoxy-3-hydroxypentanoate is a compound with notable biological activity that has garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two ethoxy groups and a hydroxyl group on a pentanoate backbone. This structural configuration contributes to its solubility and interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxyl groups in the molecule is often linked to enhanced radical scavenging capabilities. Studies have shown that such compounds can effectively reduce oxidative stress in cellular models, thereby protecting against cell damage and apoptosis .

Neuroprotective Effects

This compound may exhibit neuroprotective properties through modulation of neurotransmitter systems. For instance, similar compounds have been observed to interact with serotonin receptors, potentially influencing mood and cognitive functions . The neuroprotective effects could be particularly relevant in conditions characterized by oxidative stress and neuroinflammation.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has been noted in various studies. It has been suggested that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic diseases . This activity positions it as a candidate for therapeutic strategies aimed at inflammatory disorders.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:

- Antioxidant Pathway : The compound may enhance the expression of endogenous antioxidant enzymes, thereby increasing cellular resilience against oxidative stress.

- Neurotransmitter Modulation : By interacting with serotonin receptors or other neurotransmitter systems, it may influence neuronal signaling pathways.

- Cytokine Inhibition : The suppression of inflammatory mediators suggests a mechanism involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Study on Antioxidant Activity

A study conducted on a series of diethoxy compounds demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) in neuronal cell cultures. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant efficacy .

Neuroprotective Effects in Animal Models

In vivo studies using rodent models of neurodegenerative diseases showed that administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors .

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Kaempferol | High | Moderate | High |

| Curcumin | Moderate | High | Very High |

Properties

Molecular Formula |

C10H20O5 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 5,5-diethoxy-3-hydroxypentanoate |

InChI |

InChI=1S/C10H20O5/c1-4-14-10(15-5-2)7-8(11)6-9(12)13-3/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

HOFFGDQIIUHBPH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC(CC(=O)OC)O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.